5-(3-Nitro-4-piperidin-1-yl-benzenesulfonylamino)-isophthalic acid
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Overview
Description
5-(3-Nitro-4-piperidin-1-yl-benzenesulfonylamino)-isophthalic acid is a complex organic compound that features a nitro group, a piperidine ring, and a benzenesulfonylamino group attached to an isophthalic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitro-4-piperidin-1-yl-benzenesulfonylamino)-isophthalic acid typically involves multiple steps:
Piperidine Introduction: The piperidine ring is introduced via nucleophilic substitution, where piperidine reacts with a suitable halogenated precursor.
Sulfonylation: The benzenesulfonylamino group is added through a sulfonylation reaction, typically using benzenesulfonyl chloride in the presence of a base.
Isophthalic Acid Formation: The final step involves the formation of the isophthalic acid core, which can be achieved through various methods including oxidation of the corresponding dialdehyde or diol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitro-4-piperidin-1-yl-benzenesulfonylamino)-isophthalic acid can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The piperidine ring and benzenesulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Oxidized Products: From the oxidation of the isophthalic acid core.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
5-(3-Nitro-4-piperidin-1-yl-benzenesulfonylamino)-isophthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3-Nitro-4-piperidin-1-yl-benzenesulfonylamino)-isophthalic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring and benzenesulfonylamino group can interact with biological macromolecules, potentially inhibiting or modifying their activity. The isophthalic acid core provides a stable scaffold for these interactions.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonamide: Similar in structure but lacks the isophthalic acid core.
Piperidine Derivatives: Compounds with a piperidine ring but different functional groups.
Isophthalic Acid Derivatives: Compounds with modifications to the isophthalic acid core.
Uniqueness
5-(3-Nitro-4-piperidin-1-yl-benzenesulfonylamino)-isophthalic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[(3-nitro-4-piperidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O8S/c23-18(24)12-8-13(19(25)26)10-14(9-12)20-31(29,30)15-4-5-16(17(11-15)22(27)28)21-6-2-1-3-7-21/h4-5,8-11,20H,1-3,6-7H2,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXMAIBTFWSTEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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